(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting with the preparation of the core triazolothiazole structure. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiourea.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
(5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: shares similarities with other triazolothiazole derivatives, such as those with different alkyl or aryl substituents.
Other triazole and thiazole compounds: These include various derivatives with different functional groups and structural modifications.
Uniqueness
The uniqueness of (5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of substituents and the resulting chemical properties. This makes it particularly valuable for certain applications in research and industry .
Properties
Molecular Formula |
C24H25N3O3S2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-4-5-6-13-30-19-11-9-17(15-20(19)29-2)16-21-23(28)27-24(32-21)25-22(26-27)12-10-18-8-7-14-31-18/h7-12,14-16H,3-6,13H2,1-2H3/b12-10+,21-16- |
InChI Key |
UCISCCSWPYDRLS-CLQWXRQJSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2)OC |
Origin of Product |
United States |
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